5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid

Description

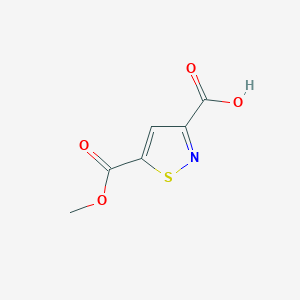

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid (CAS 1891274-16-0) is a heterocyclic compound with the molecular formula C₆H₅NO₄S and a molecular weight of 187.18 g/mol . It features a thiazole ring substituted with a methoxycarbonyl (-COOCH₃) group at position 5 and a carboxylic acid (-COOH) group at position 3. This dual functionality renders it a versatile building block in medicinal chemistry and material science, particularly for synthesizing bioactive molecules and advanced materials. Its structural uniqueness lies in the electronic interplay between the electron-withdrawing carboxylic acid and ester groups, which influences its reactivity and interactions in synthetic pathways .

Properties

IUPAC Name |

5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c1-11-6(10)4-2-3(5(8)9)7-12-4/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLLTSXSWXNRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891274-16-0 | |

| Record name | 5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with methoxycarbonylating agents. One common method includes the use of thiazole-3-carboxylic acid as a starting material, which is then reacted with methoxycarbonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazoline derivatives.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiazole Derivatives

Key Observations :

- Substituent Effects : The methoxycarbonyl group at position 5 in the target compound introduces steric bulk and electron-withdrawing effects, distinguishing it from methyl or methoxy substituents in analogues. This enhances its reactivity in nucleophilic substitution reactions compared to 3-methyl or 3-methoxy derivatives .

- Positional Isomerism: The placement of -COOH at position 3 (vs. For example, the pKa of the carboxylic acid group in the target compound is estimated to be ~2.5–3.0, lower than that of 3-methoxy derivatives (~3.5–4.0), due to stronger electron withdrawal from the adjacent thiazole ring .

Physicochemical and Reactivity Comparison

Table 2: Physicochemical Properties

Reactivity Insights :

- The target compound’s carboxylic acid group reacts with sodium ethoxide to form sodium carboxylate salts, whereas chlorine-substituted analogues (e.g., 4,5-dichloro derivatives) undergo nucleophilic substitution at the Cl positions .

- Unlike 3-methyl derivatives, the methoxycarbonyl group in the target compound can undergo hydrolysis to yield dicarboxylic acids, expanding its utility in stepwise syntheses .

Biological Activity

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a thiazole ring with a methoxycarbonyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity . Its mechanism of action is primarily attributed to the inhibition of protein synthesis in bacteria and fungi. This activity has been linked to its ability to disrupt essential cellular processes, leading to cell death.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | 30 µg/mL |

| Escherichia coli | 20 µg/mL | 40 µg/mL |

| Candida albicans | 25 µg/mL | 50 µg/mL |

These findings suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study investigated the effects of this compound on human cancer cell lines. The compound was found to reduce cell viability significantly in a dose-dependent manner:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- A549: 10 µM

- MCF-7: 15 µM

- HeLa: 12 µM

The results indicate that the compound effectively inhibits the growth of various cancer cell types, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function in bacteria and fungi.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, preventing cancer cells from dividing.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | MIC (µg/mL) | Anticancer Activity |

|---|---|---|---|

| 4-Amino-5-chloro-2-methoxybenzoic acid | Benzene derivative | 25 | Moderate |

| 4-Amino-5-(methoxycarbonyl)-1,2-thiazole | Thiazole derivative | 15 | High |

This comparison indicates that while other compounds exhibit antimicrobial properties, the thiazole derivative shows superior efficacy in both antimicrobial and anticancer activities.

Q & A

Basic: What are the key synthetic strategies for preparing 5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid?

Answer:

The synthesis typically involves cyclocondensation or functionalization of preformed thiazole rings. For example:

- Cyclocondensation approach : React thioamide derivatives with α-haloketones or esters under basic conditions to form the thiazole core. Ethyl carbethoxyformimidate (as used in triazole synthesis) can act as a carbonyl equivalent .

- Post-functionalization : Introduce the methoxycarbonyl group via esterification or acylation of a precursor like 5-carboxy-1,2-thiazole, using methyl chloroformate or similar reagents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR : -NMR (DMSO-d6) should show signals for the methoxy group (~3.8 ppm), thiazole protons (8.1–8.3 ppm), and carboxylic acid proton (~13 ppm, broad). -NMR will confirm carbonyl carbons (165–170 ppm) .

- X-ray crystallography : Grow single crystals via slow evaporation (ethanol/water). Refine using SHELXL (space group determination, R-factor < 0.05) .

- Mass spectrometry : ESI-MS in negative mode should show [M–H] at m/z 186.18 (CHNOS) .

Basic: What are the optimal storage conditions to maintain compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group.

- Humidity : Use desiccants (silica gel) to avoid carboxylic acid dimerization.

- Solubility : Dissolve in DMSO for long-term storage (10 mM stock solutions, –80°C). Avoid aqueous buffers unless freshly prepared .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity at the C-3 carboxyl group. Fukui indices can identify nucleophilic attack sites.

- Docking studies : Model interactions with biological targets (e.g., enzymes in inflammatory pathways) using AutoDock Vina. Validate with MD simulations (GROMACS) .

- pKa prediction : Use ChemAxon or SPARC to estimate carboxylic acid pKa (~2.5–3.0), critical for solubility and reactivity .

Advanced: How to resolve discrepancies in crystallographic data during refinement?

Answer:

- Data collection : Ensure high-resolution (<1.0 Å) data to reduce thermal motion artifacts. Use synchrotron sources if twinning is suspected.

- SHELXL refinement : Apply TWIN and BASF commands for twinned crystals. Use restraints for disordered methoxy groups.

- Validation : Check R (<5%) and CC/CC metrics. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Advanced: How to design biological activity assays for this compound?

Answer:

- Target selection : Prioritize enzymes with thiazole-binding pockets (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition, IC determination).

- Cytotoxicity : Test against cancer cell lines (MCF-7, HeLa) via MTT assay (48–72 hr exposure).

- SAR studies : Synthesize analogs (e.g., methyl ester → amide) to correlate substituents with activity .

Advanced: How to address low reproducibility in synthetic yields?

Answer:

- Parameter screening : Use DoE (Design of Experiments) to optimize reaction time, temperature, and solvent (e.g., DMF vs. THF).

- Byproduct analysis : Identify side products (e.g., hydrolyzed carboxylic acid) via LC-MS. Add scavengers (molecular sieves) to suppress hydrolysis.

- Catalyst selection : Screen Pd/C or Ni catalysts for dehalogenation side reactions in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.